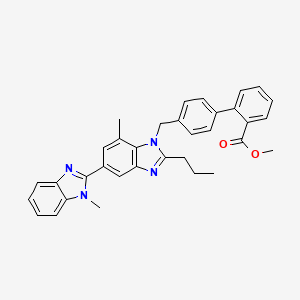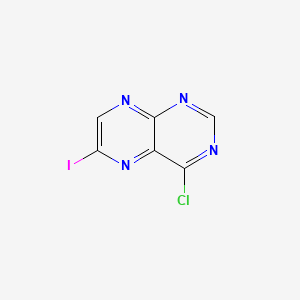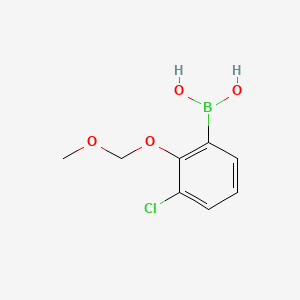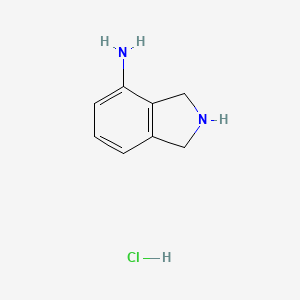
Telmisartan EP Impurity B Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C34H32N4O2 and its molecular weight is 528.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Amélioration de la solubilité et du taux de dissolution
Telmisartan, le composé parent de Telmisartan EP Impurity B Methyl Ester, est un médicament antihypertenseur puissant avec une très faible solubilité aqueuse, en particulier à un pH compris entre 3 et 9 . Cela entraîne une faible biodisponibilité. Des recherches ont été menées pour améliorer la solubilité et les taux de dissolution du telmisartan sans avoir besoin de procédures multi-étapes coûteuses et sans inclusion d’alcalinisants .
Modification de la synthèse
Des recherches ont été menées pour modifier la synthèse du telmisartan, un médicament antihypertenseur . Cette recherche vise à surmonter de nombreux inconvénients associés aux synthèses précédemment rapportées .
Étalon de référence pour l’analyse
This compound est utilisé comme étalon de référence pour l’analyse du telmisartan . Ceci est important pour garantir la qualité et la pureté du médicament.
Profilage des impuretés
Ce composé est utilisé dans le profilage des impuretés du telmisartan conformément aux limites et aux valeurs seuils spécifiées par les législations pharmaceutiques respectives, la FDA et les directives des pharmacopées au cours de la production commerciale du telmisartan et de ses formulations associées .
Produit intermédiaire dans la synthèse à grande échelle
1,7’-Dimethyl-2’-propyl[2,5’-bi-1H-benzimidazol]-1’-yl)methyl][1,1’-biphenyl]-2-carboxylic Acid Methyl Ester est utilisé comme produit intermédiaire dans la synthèse à grande échelle du telmisartan . <a data-citationid="324f91fc-6ee9-e244-be81-697b00949e1e-34-group" h="ID=SERP,
Mécanisme D'action
Mode of Action
Telmisartan works by blocking the action of angiotensin II , a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, telmisartan helps to relax blood vessels .
Biochemical Pathways
The blocking of angiotensin II leads to a reduction in arterial blood pressure . This is achieved by inhibiting the action of angiotensin II on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure . Recent studies suggest that telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .
Pharmacokinetics
Telmisartan is mainly metabolized in the liver, forming inactive glucuronide compounds . It is excreted through bile into the feces, with renal function having minimal impact . These properties affect the bioavailability of the drug, making it effective in protecting cardiovascular and renal target organs . It is suitable for patients who are intolerant or allergic to other antihypertensive drugs .
Analyse Biochimique
Biochemical Properties
It is known that Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart . It is possible that Telmisartan EP Impurity B Methyl Ester may have similar interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Telmisartan, the parent compound, has been shown to have effects on various types of cells and cellular processes . For example, it has been suggested that Telmisartan may have anti-inflammatory, neuroprotective, nephroprotective, anticancer, and anti-anxiety properties .
Molecular Mechanism
Telmisartan, the parent compound, works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure . By blocking angiotensin II, Telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart .
Temporal Effects in Laboratory Settings
Most of the antihypertensive effect of Telmisartan, the parent compound, is present within 2 weeks, and maximum blood pressure reduction at a given dose is generally observed within 4 weeks of starting that dose .
Dosage Effects in Animal Models
Telmisartan, the parent compound, has been shown to have a dose-response relationship in animal models of chronic inflammation .
Metabolic Pathways
Telmisartan, the parent compound, is known to impact metabolic and inflammatory pathways .
Transport and Distribution
Telmisartan, the parent compound, is known to be transported and distributed within cells and tissues .
Subcellular Localization
Telmisartan, the parent compound, is known to have effects on various subcellular compartments .
Propriétés
Numéro CAS |
1338830-37-7 |
|---|---|
Formule moléculaire |
C34H32N4O2 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
methyl 2-[4-[[7-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-35-29-20-19-25(33-36-28-13-8-9-14-30(28)37(33)3)22(2)32(29)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 |
Clé InChI |
WJRRPROEHFGSPK-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C |
SMILES canonique |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C(=C(C=C2)C5=NC6=CC=CC=C6N5C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(5-chloro-2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B577774.png)
![5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577777.png)

![2-Chloro-4-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577781.png)


![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)






![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)
